Hydroxypyruvaldehyde phosphate
Description
Properties
CAS No. |
39217-31-7 |
|---|---|
Molecular Formula |
C3H5O6P |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
2,3-dioxopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H5O6P/c4-1-3(5)2-9-10(6,7)8/h1H,2H2,(H2,6,7,8) |
InChI Key |
NZAAQWRNVFEKME-UHFFFAOYSA-N |
SMILES |
C(C(=O)C=O)OP(=O)(O)O |
Canonical SMILES |
C(C(=O)C=O)OP(=O)(O)O |
Other CAS No. |
39217-31-7 |
Synonyms |
hydroxymethylglyoxal phosphate hydroxypyruvaldehyde phosphate |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Metabolism
Hydroxypyruvaldehyde phosphate has been identified as a substrate in several metabolic pathways. It plays a crucial role in the metabolism of carbohydrates and is involved in glycolytic processes. Notably, it has been detected in human erythrocytes, where it is formed from glucose metabolism. Studies have shown that this compound may serve as a natural substrate for glyoxalases, enzymes that detoxify reactive carbonyl compounds .
Enzyme Interaction and Inhibition
This compound is known to interact with various enzymes, notably aldolase. Research indicates that it can lead to the oxidative inactivation of aldolase, which is significant for understanding enzyme regulation and metabolic control . This property makes it a valuable compound for studying enzyme kinetics and mechanisms.
Synthetic Applications
In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo isomerization under alkaline conditions allows for its conversion into other useful compounds such as 3-phosphoglycerate, which is pivotal in metabolic pathways .
Case Study 1: Metabolic Pathways
A study conducted on Methanocaldococcus jannaschii demonstrated the formation of this compound during the metabolism of glycerol and dihydroxyacetone. The use of gas chromatography-mass spectrometry (GC-MS) allowed for the precise identification and quantification of this compound, highlighting its role in microbial metabolism .
Case Study 2: Aldolase Inactivation
Research on the interaction between this compound and aldolase showed that this compound could lead to enzyme inactivation through paracatalytic mechanisms. This finding underscores its potential as a tool for investigating enzyme behavior under various conditions .
Data Tables
The following table summarizes key properties and findings related to this compound:
| Property | Description |
|---|---|
| Chemical Structure | This compound (C₃H₇O₇P) |
| Formation | Detected in human erythrocytes from glucose metabolism |
| Role in Metabolism | Substrate for glyoxalases; involved in glycolysis |
| Enzyme Interaction | Can cause oxidative inactivation of aldolase |
| Synthetic Applications | Intermediate for synthesizing 3-phosphoglycerate |
Chemical Reactions Analysis
Oxidative Formation in Enzymatic Systems
HPAP is generated via the paracatalytic oxidation of enzyme-bound intermediates. In aldolase-catalyzed reactions, the dihydroxyacetone phosphate (DHAP)-enzyme complex reacts with hexacyanoferrate(III), leading to HPAP formation through an oxidative bypass (Scheme 1) . This pathway competes with the normal glycolytic cycle, producing HPAP and hexacyanoferrate(II) as byproducts.
Key Reaction:
Mechanism: The oxidation involves abstraction of a hydride ion from the DHAP-enzyme intermediate, yielding HPAP .
Enzymatic Inactivation via Covalent Modification
HPAP participates in paracatalytic enzyme inactivation. When aldolase interacts with HPAP, covalent modifications occur:
-
Radioactive Labeling : Incubation of aldolase with -labeled fructose 1,6-bisphosphate and hexacyanoferrate(III) results in and phosphate incorporation into the enzyme (Table 1) .
-
Inactivation Kinetics : HPAP inactivates aldolase at a rate of ~10% activity loss/hour at 2 mM concentration .
Table 1 : Incorporation of and Phosphate During Aldolase Inactivation
| Component | Incorporated (mol/mol subunit) |
|---|---|
| 0.83 | |
| Phosphate | 0.96 |
Reactivity with Tetranitromethane
HPAP is identified as a product in the reaction between tetranitromethane and the carbanionic intermediate of aldolase. This reaction also yields D-5-ketofructose 1,6-diphosphate, demonstrating HPAP’s role in radical-mediated oxidation processes .
Metabolic Role in Erythrocytes
HPAP accumulates in human erythrocytes under glycolytic inhibition (e.g., by N-ethylmaleimide or iodoacetate), reaching concentrations up to 0.7 µmol/L . Its formation correlates with disrupted glycolysis, suggesting it acts as a metabolic stress marker.
Proposed Pathway :
Interaction with Glyoxalase System
HPAP is a putative substrate for glyoxalases, enzymes that detoxify cytotoxic α-oxoaldehydes . While direct evidence is limited, its structural similarity to methylglyoxal supports this role.
Comparative Reactivity :
| Compound | Glyoxalase Substrate | Cytotoxicity |
|---|---|---|
| HPAP | Likely | Moderate |
| Methylglyoxal | Confirmed | High |
Base-Catalyzed Rearrangement
Analogous to α-hydroxyphosphonates, HPAP may undergo base-catalyzed rearrangement to form phosphorylated derivatives. For example:
This reaction is hypothesized based on studies of structurally related compounds .
Hydrolysis
The phosphate ester group in HPAP is susceptible to hydrolysis under acidic or enzymatic conditions, yielding hydroxypyruvaldehyde and inorganic phosphate:
This reaction is critical for metabolic turnover but remains poorly characterized .
Comparison with Similar Compounds
Comparison with Similar Compounds
HPP shares structural and functional similarities with phosphorylated aldehydes and α-oxoaldehydes. Below is a detailed comparison:
Table 1: Key Properties of HPP and Structurally Related Metabolites
Key Differences and Research Findings
Formation Pathways: HPP is produced enzymatically (e.g., via transaldolase in erythrocytes ) and non-enzymatically from DHAP or G3P under autocatalytic conditions . In contrast, MGO arises primarily from triose phosphate degradation . In Methanococcus maripaludis, HPP synthesis is oxygen-sensitive, linking it to oxidative stress responses .
Functional Roles: HPP acts as an antioxidant by neutralizing H₂O₂ in erythrocytes , whereas MGO is predominantly cytotoxic, requiring glyoxalase-mediated detoxification . DHAP and G3P are central to energy metabolism, unlike HPP, which is a minor byproduct with specialized roles .
Reactivity: HPP’s phosphate group reduces its reactivity compared to non-phosphorylated analogs like hydroxypyruvaldehyde. For example, hydroxypyruvaldehyde reacts 10x faster than glyoxal in Maillard reactions, while HPP’s reactivity is moderated by its phosphorylation .
Detection Challenges :
- Hydroxypyruvaldehyde detection is confounded by artifactual derivatization with 2,4-dinitrophenylhydrazine, whereas HPP is quantified via anion-exchange chromatography or enzymatic assays .
Preparation Methods
Reaction Mechanism and Conditions
The process involves a one-pot, multistep reaction where HPP serves as the acceptor substrate for aldolases such as 2-deoxyribose-5-phosphate aldolase (DERA). Key parameters include:
-
Temperature : Reactions are typically conducted at 25–37°C.
-
pH : Optimized between 7.0 and 8.0 to maintain enzyme activity.
-
Cofactors : Mg²⁺ or Zn²⁺ ions are required for aldolase activation.
Surprisingly, DERA exhibited unique activity by catalyzing a quadruple acetaldehyde addition to HPP, producing longer-chain aldol adducts. This method eliminates the need for protecting groups, streamlining the synthesis of complex carbohydrates.
Table 1: Enzymatic Synthesis Parameters
| Parameter | Detail | Source |
|---|---|---|
| Enzymes | 2-Deoxyribose-5-phosphate aldolase | |
| Substrate | This compound (HPP) | |
| Reaction Time | 6–24 hours | |
| Yield (Diuloses) | Not explicitly reported; qualitative |
Biological Formation in Human Erythrocytes
HPP is naturally synthesized in human erythrocytes as part of glycolysis-related pathways. Its detection and quantification provide insights into metabolic regulation under stress conditions.
Metabolic Context and Isolation
-
Substrate : [U-¹⁴C]glucose is metabolized to HPP, particularly when glycolysis is inhibited.
-
Inhibitors : N-ethylmaleimide and iodoacetate block glyceraldehyde-3-phosphate dehydrogenase, causing HPP accumulation.
-
Detection : A "diagonal" anion-exchange chromatography method isolates HPP, with concentrations reaching 0.3–0.7 µmol/L in packed erythrocytes.
This method highlights HPP's role as a potential substrate for glyoxalases, enzymes involved in detoxifying reactive carbonyl species.
Q & A
Q. What are the established methods for detecting and quantifying hydroxypyruvaldehyde phosphate (HPP) in metabolic studies?
- Methodological Answer : HPP is typically quantified using enzymatic assays coupled with spectrophotometric detection. For example, in glycolysis research, HPP can be measured via its conversion to glyceric acid using glycerate kinase, with NADH oxidation monitored at 340 nm . Alternatively, colorimetric methods involving vanadate-molybdate reagents (as used in phosphate analysis) can be adapted by hydrolyzing HPP to inorganic phosphate, followed by spectrophotometric quantification at 650 nm . Key validation steps include:
- Calibration curves with synthetic HPP standards.
- Controls to rule out interference from other phosphorylated intermediates.
Table 1 : Comparison of Detection Methods
| Method | Sensitivity (µM) | Specificity | Reference Technique |
|---|---|---|---|
| Enzymatic (NADH-coupled) | 1–100 | High | Spectrophotometry |
| Colorimetric (PO₄³⁻ release) | 10–500 | Moderate | Adapted from |
Q. What is the role of HPP in central carbon metabolic pathways?
- Methodological Answer : HPP serves as a transient intermediate in pathways like the Embden-Meyerhof-Parnas (glycolysis) and glycerol oxidation. For instance, in Corynebacterium glutamicum, HPP is generated during dihydroxyacetone phosphate (DHAP) metabolism and further converted to glyceric acid via hydroxypyruvate reductase . To study its role:
- Use isotopic labeling (e.g., ¹³C-glucose) with LC-MS to trace HPP flux.
- Employ gene knockout strains (e.g., gapA mutants) to block downstream reactions and accumulate HPP for analysis .
Advanced Research Questions
Q. How can HPP be leveraged in multi-enzyme cascade reactions for synthesizing rare sugars?
- Methodological Answer : HPP’s achiral structure makes it a versatile substrate for aldolase-mediated synthesis. For example, Laurent et al. (2019) demonstrated its use in a quadruple acetaldehyde addition catalyzed by 2-deoxyribose-5-phosphate aldolase (DERA), yielding C₈ and C₁₂ polyols . Key steps:
- Enzyme Selection : Use DERA or fructose-6-phosphate aldolase (FSA) for stereoselective C–C bond formation.
- Reaction Optimization : Adjust pH (7.5–8.5), temperature (25–37°C), and HPP concentration (5–20 mM) to maximize yield.
- Product Analysis : Characterize products via NMR (¹³C/¹H) and chiral HPLC.
Table 2 : Example Cascade Reaction Outcomes
| Enzyme | Substrate | Product | Yield (%) |
|---|---|---|---|
| DERA | HPP + 4× CH₃CHO | C₁₂ polyol | 62 |
| FSA | HPP + DHAP | D-psicose | 45 |
Q. How can contradictory kinetic data for HPP-dependent enzymes be resolved?
- Methodological Answer : Discrepancies in kinetic parameters (e.g., Kₘ or kcat) often arise from assay conditions or enzyme isoforms. To address this:
- Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 7.5, 10 mM Mg²⁺) and avoid phosphate buffers that may interfere.
- Validate Enzyme Sources : Compare recombinant vs. native enzymes (e.g., E. coli-expressed vs. tissue-extracted aldolases).
- Meta-Analysis : Apply tools like BRENDA or SABIO-RK to aggregate data and identify outliers .
Q. What experimental designs are optimal for studying HPP’s stereochemical outcomes in aldolase reactions?
- Methodological Answer : To probe stereoselectivity:
- Substrate Engineering : Use deuterium-labeled HPP to track stereochemical fate via mass spectrometry.
- Crystallography : Co-crystallize HPP with aldolases (e.g., DERA) to resolve active-site interactions.
- Computational Modeling : Perform MD simulations (e.g., GROMACS) to predict binding conformations .
Methodological Considerations
Q. How can researchers ensure the purity of synthetic HPP for experimental use?
- Methodological Answer : Purity is critical to avoid off-target effects in enzymatic assays. Steps include:
- Synthesis : Prepare HPP via periodate oxidation of dihydroxyacetone phosphate (DHAP), followed by ion-exchange chromatography .
- Quality Control :
- HPLC with a refractive index detector (≥95% purity).
- ³¹P-NMR to confirm absence of phosphorylated contaminants .
Q. What statistical approaches are recommended for analyzing HPP-related metabolic flux data?
- Methodological Answer : Use isotopomer spectral analysis (ISA) or elementary metabolite unit (EMU) modeling to quantify flux. Tools like INCA or OpenFLUX integrate LC-MS data with metabolic network models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
